molecular formula C18H21N5O2 B2929584 N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propionamide CAS No. 922116-99-2

N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propionamide

Cat. No.: B2929584
CAS No.: 922116-99-2
M. Wt: 339.399
InChI Key: KJURJSIBOVFFKA-UHFFFAOYSA-N
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Description

N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propionamide is a pyrazolo[3,4-d]pyrimidine derivative characterized by a bicyclic heteroaromatic core. This scaffold is frequently employed in medicinal chemistry due to its structural similarity to purines, enabling interactions with kinase ATP-binding sites . Key structural features include:

  • A pyrazolo[3,4-d]pyrimidin-4-one core, providing hydrogen-bonding capabilities via the carbonyl oxygen and N1 nitrogen.
  • A 2-methylbenzyl substituent at position 5, contributing hydrophobic interactions.
  • A propionamide side chain linked via an ethyl group at position 1, enhancing solubility and target affinity.

Properties

IUPAC Name

N-[2-[5-[(2-methylphenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O2/c1-3-16(24)19-8-9-23-17-15(10-21-23)18(25)22(12-20-17)11-14-7-5-4-6-13(14)2/h4-7,10,12H,3,8-9,11H2,1-2H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJURJSIBOVFFKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NCCN1C2=C(C=N1)C(=O)N(C=N2)CC3=CC=CC=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propionamide is a compound that has attracted attention due to its potential biological activities, particularly as a kinase inhibitor. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C19H22N4O2
  • Molecular Weight : 342.41 g/mol

The compound functions primarily as a selective inhibitor of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation and are often implicated in cancer progression. Inhibition of CDKs can lead to reduced cell proliferation and may have therapeutic implications in treating various cancers and other proliferative diseases .

1. Anticancer Activity

Research indicates that derivatives of pyrazolo[3,4-d]pyrimidine compounds exhibit significant anticancer properties. For instance, compounds similar to this compound have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting tumor growth .

2. Anti-inflammatory Effects

In vitro studies have demonstrated that related compounds possess anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes. For example, certain derivatives showed IC50 values comparable to established anti-inflammatory drugs like celecoxib . The inhibition of COX enzymes is critical in managing inflammatory conditions.

3. Kinase Inhibition

The compound has been identified as a potent inhibitor of specific CDKs, which play a pivotal role in cell cycle regulation. This inhibition can be beneficial in treating disorders characterized by excessive cell proliferation such as cancer .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications:

Structural FeatureModificationEffect on Activity
Substituents on Pyrazolo Ring Varying alkyl or aryl groupsAlters potency against CDKs
Amide Group Variation in acyl chain lengthAffects solubility and bioavailability
Benzyl Substitution Different aromatic groupsModifies selectivity for kinase targets

Study 1: Anticancer Efficacy

A study evaluated the anticancer effects of various pyrazolo[3,4-d]pyrimidine derivatives on human breast cancer cells. The results indicated that the compound significantly reduced cell viability and induced apoptosis through the activation of caspase pathways .

Study 2: Anti-inflammatory Mechanism

Another investigation focused on the anti-inflammatory properties of related compounds in a rat model of paw edema. The study found that these compounds effectively reduced inflammation markers and COX activity, suggesting a viable therapeutic pathway for inflammatory diseases .

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazolo[3,4-d]pyrimidine derivatives exhibit diverse biological activities depending on substituent modifications. Below is a comparative analysis of structurally related compounds:

Compound Name / ID Core Structure Substituents Molecular Weight Key Physical/Chemical Properties Reference
N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propionamide (Target) Pyrazolo[3,4-d]pyrimidin-4-one 5-(2-methylbenzyl), 1-(2-propionamidoethyl) ~399.4 (calc.) Not reported in evidence N/A
4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide Pyrazolo[3,4-d]pyrimidin-4-one 5-(chromenyl-fluorophenyl), 3-(sulfonamide), 1-(ethyl-chromenyl) 589.1 MP: 175–178°C; Mass: 589.1 (M+1)
N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide Pyrazolo[3,4-d]pyrimidin-4-one 5-(3-fluorobenzyl), 1-(2-pentanamidoethyl) 413.5 Molecular formula: C22H28FN5O2
5H-Pyrazolo[3,4-d]pyrimidine-5-acetamide derivatives (e.g., 930469-18-4) Pyrazolo[3,4-d]pyrimidin-4-one Varied substituents (e.g., diazenylphenyl, methoxy groups) Not reported Limited data; structural diversity noted

Key Observations:

Substituent Impact on Molecular Weight :

  • The target compound’s calculated molecular weight (~399.4) is lower than the chromenyl-sulfonamide analog (589.1) due to the absence of a bulky chromene ring and sulfonamide group .
  • The 3-fluorobenzyl analog (413.5) has a higher molecular weight than the target compound, attributed to the longer pentanamide chain .

Role of Fluorine and Benzyl Groups :

  • Fluorine substitution (e.g., 3-fluorobenzyl in ) may enhance metabolic stability and target binding compared to the target’s 2-methylbenzyl group.
  • The chromenyl-sulfonamide analog demonstrates how extended aromatic systems (chromene) and polar sulfonamides can increase molecular weight and alter solubility.

Side Chain Modifications :

  • Propionamide (target) vs. pentanamide (): Longer alkyl chains may improve lipophilicity but reduce aqueous solubility.

Research Findings and Limitations

  • Biological Data Gap : While the evidence cites synthetic procedures and physical properties (e.g., melting points, mass spectra), pharmacological data (e.g., IC50, kinase selectivity) are absent, limiting mechanistic comparisons.
  • Synthetic Accessibility : The target compound’s ethyl-propionamide side chain likely simplifies synthesis compared to the chromenyl-sulfonamide analog, which requires multi-step functionalization .

Q & A

Q. What are the established synthetic routes for this compound, and what key reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including cyclization of pyrazolo[3,4-d]pyrimidine precursors and subsequent functionalization. For example:
  • Core Formation : Cyclocondensation of aminopyrazole derivatives with carbonyl-containing reagents under reflux in anhydrous solvents (e.g., acetonitrile or dichloromethane) .
  • Propionamide Attachment : Amidation via propionic anhydride under argon, followed by purification through basification and solvent extraction (yield optimization requires precise stoichiometry and 12-hour reflux) .
  • Critical Parameters : Solvent polarity, temperature control, and catalyst selection (e.g., oxalic acid for crystallization) significantly impact purity. Yield improvements (up to 80%) are achievable via iterative recrystallization from 2-propanol .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing structural integrity and purity?

  • Methodological Answer :
  • 1H/13C NMR : Resolve substituent positions (e.g., aromatic protons at δ 7.24–7.40 ppm and methylene groups in the propionamide chain at δ 1.86–2.78 ppm) .
  • IR Spectroscopy : Confirm carbonyl groups (C=O at ~1740 cm⁻¹) and amide bonds (N–H at ~3300 cm⁻¹) .
  • HPLC/GC-MS : Assess purity (>98%) and detect residual solvents (e.g., propionic anhydride) using ammonium acetate buffer (pH 6.5) for mobile-phase optimization .
  • Data Resolution : Conflicting spectral data (e.g., overlapping peaks) are addressed by 2D NMR (COSY, HSQC) or spiking experiments with reference standards .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies evaluate substituent effects on biological activity?

  • Methodological Answer :
  • Analog Synthesis : Replace the 2-methylbenzyl group with electron-withdrawing/donating groups (e.g., nitro or methoxy) to test activity against kinase targets .
  • Biological Assays : Use enzyme inhibition assays (e.g., IC50 determination) and molecular docking (AutoDock Vina) to correlate substituent hydrophobicity with binding affinity to ATP pockets .
  • Case Study : Derivatives with para-alkoxy substituents showed 3-fold higher activity than methylbenzyl analogs in anti-inflammatory models, suggesting steric and electronic tuning .

Q. What experimental strategies address discrepancies in reported biological activity data?

  • Methodological Answer :
  • Replication Framework : Standardize assay protocols (e.g., cell line selection, incubation time) to minimize variability. For example, conflicting IC50 values may arise from differences in ATP concentrations .
  • Meta-Analysis : Aggregate data across studies using statistical tools (e.g., PRISMA guidelines) to identify outliers and validate trends .
  • Mechanistic Studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to confirm binding thermodynamics, resolving false positives from assay artifacts .

Q. What factorial design approaches optimize solubility and bioavailability?

  • Methodological Answer :
  • Factor Selection : Test solvent polarity (e.g., DMSO vs. PEG-400), pH (4–8), and co-solvents (cyclodextrins) in a 2³ factorial design .
  • Response Variables : Measure solubility (UV-Vis spectroscopy) and permeability (Caco-2 cell assays). For example, a 20% PEG-400 formulation increased aqueous solubility by 15-fold .
  • Statistical Analysis : Use ANOVA to identify significant factors (p < 0.05) and optimize using response surface methodology (RSM) .

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